Cas no 933721-75-6 (1-(Isoxazol-5-yl)ethanamine)

1-(Isoxazol-5-yl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(Isoxazol-5-yl)ethanamine
- 1-(1,2-Oxazol-5-yl)ethanamine
- 1-Isoxazol-5-yl-ethylamine
- FT-0709382
- 933721-75-6
- AKOS006220906
- 1-(1,2-Oxazol-5-yl)ethan-1-amine
- 1-Isoxazol-5-ylethylamine
- SB40046
- BB 0260552
- SCHEMBL2187630
- DTXSID30695822
-
- MDL: MFCD09997823
- インチ: 1S/C5H8N2O/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3
- InChIKey: NEUUDZFNGAFNIO-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC=N1)C(C)N
計算された属性
- せいみつぶんしりょう: 112.064
- どういたいしつりょう: 112.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 76.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52A^2
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 1.091
- ふってん: 199.1 °C at 760 mmHg
- フラッシュポイント: 74.2 °C
1-(Isoxazol-5-yl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM190979-1g |
1-Isoxazol-5-yl-ethylamine |
933721-75-6 | 95% | 1g |
$706 | 2021-08-05 | |
eNovation Chemicals LLC | D504122-5g |
1-(ISOXAZOL-5-YL)ETHANAMINE HCl |
933721-75-6 | 95% | 5g |
$1860 | 2024-05-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0195-50mg |
1-Isoxazol-5-yl-ethylamine |
933721-75-6 | 97% | 50mg |
¥1364.05 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537917-1g |
1-(Isoxazol-5-yl)ethan-1-amine |
933721-75-6 | 98% | 1g |
¥4208.00 | 2024-04-24 | |
eNovation Chemicals LLC | D504122-1g |
1-(ISOXAZOL-5-YL)ETHANAMINE HCl |
933721-75-6 | 95% | 1g |
$780 | 2025-02-20 | |
eNovation Chemicals LLC | Y1005366-50mg |
1-Isoxazol-5-yl-ethylamine |
933721-75-6 | 95% | 50mg |
$190 | 2025-03-01 | |
eNovation Chemicals LLC | Y1005366-100mg |
1-Isoxazol-5-yl-ethylamine |
933721-75-6 | 95% | 100mg |
$255 | 2025-03-01 | |
eNovation Chemicals LLC | Y1005366-5g |
1-Isoxazol-5-yl-ethylamine |
933721-75-6 | 95% | 5g |
$4475 | 2025-03-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0195-100mg |
1-Isoxazol-5-yl-ethylamine |
933721-75-6 | 97% | 100mg |
¥1853.72 | 2025-01-21 | |
eNovation Chemicals LLC | Y1005366-100mg |
1-Isoxazol-5-yl-ethylamine |
933721-75-6 | 95% | 100mg |
$255 | 2024-07-28 |
1-(Isoxazol-5-yl)ethanamine 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
1-(Isoxazol-5-yl)ethanamineに関する追加情報
1-(Isoxazol-5-yl)ethanamine (CAS No. 933721-75-6): A Versatile Building Block in Modern Chemistry
1-(Isoxazol-5-yl)ethanamine (CAS No. 933721-75-6) is a specialized organic compound that has gained significant attention in pharmaceutical and agrochemical research. This isoxazole derivative serves as a crucial chemical building block for synthesizing various bioactive molecules. Its unique structure, featuring both an isoxazole ring and an ethylamine side chain, makes it particularly valuable in drug discovery programs targeting neurological disorders and infectious diseases.
The growing interest in 1-(Isoxazol-5-yl)ethanamine synthesis reflects current trends in medicinal chemistry, where researchers are increasingly focusing on heterocyclic compounds with potential therapeutic applications. Recent studies suggest that modifications of the isoxazole-5-amine scaffold can yield compounds with improved pharmacokinetic properties, addressing one of the most common challenges in modern drug development - bioavailability optimization.
From a structural perspective, 1-(Isoxazol-5-yl)ethanamine offers multiple sites for chemical modification, making it a versatile intermediate in organic synthesis. The isoxazole ring provides stability while maintaining reactivity, and the primary amine group allows for various coupling reactions. These characteristics explain why this compound appears in numerous patent applications related to CNS-active compounds and antimicrobial agents.
The synthesis of 1-(Isoxazol-5-yl)ethanamine hydrochloride and related derivatives has become a hot topic in pharmaceutical forums, particularly in discussions about fragment-based drug design. Researchers appreciate its balanced molecular weight and the potential to create bioisosteric replacements for more complex structures. This aligns perfectly with current industry demands for lead optimization strategies that can accelerate drug development timelines.
In material science applications, 1-(Isoxazol-5-yl)ethanamine derivatives have shown promise as components in functional polymers and coordination complexes. The compound's ability to form stable complexes with transition metals has opened new possibilities in catalyst design and molecular recognition systems. These applications are particularly relevant to the growing field of green chemistry, where efficient catalytic systems are in high demand.
The analytical characterization of 1-(Isoxazol-5-yl)ethanamine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structure, which is crucial for its application in high-throughput screening programs. Recent improvements in analytical methodologies have made quality control of such specialty chemicals more reliable than ever before.
Market trends indicate growing demand for 1-(Isoxazol-5-yl)ethanamine suppliers who can provide consistent quality at various scales. Pharmaceutical companies particularly value suppliers who can offer both small-scale research quantities and bulk production capabilities. The compound's stability under standard storage conditions makes it attractive for inventory management in drug discovery pipelines.
From a regulatory perspective, 1-(Isoxazol-5-yl)ethanamine presents no significant handling challenges, which contributes to its popularity in academic research laboratories. Proper laboratory safety protocols are sufficient for its handling, making it accessible to a wide range of researchers. This accessibility has led to its inclusion in many combinatorial chemistry libraries used for hit identification.
Future research directions for 1-(Isoxazol-5-yl)ethanamine derivatives include exploration of their potential in targeted drug delivery systems and as molecular probes for biological studies. The compound's modular nature allows for the creation of diverse analogs that could address emerging therapeutic needs, particularly in areas like neurodegenerative disease research and antibiotic development.
For researchers considering 1-(Isoxazol-5-yl)ethanamine purchase, it's important to evaluate suppliers based on their quality control standards, documentation practices, and ability to provide custom synthesis services. The compound's growing importance in medicinal chemistry applications ensures that it will remain a valuable tool for drug discovery scientists in the coming years.
933721-75-6 (1-(Isoxazol-5-yl)ethanamine) 関連製品
- 18305-22-1(2-amino-2-methylbutanamide hydrochloride)
- 2287343-61-5(tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)
- 2178338-88-8(1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one)
- 220352-36-3((1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid)
- 1564515-39-4((2-aminoethyl)(4-chloro-3-methylphenyl)methylmethylamine)
- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)
- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)
- 1361515-78-7(3,5-Bis(2,4,6-trichlorophenyl)-2-hydroxy-6-methylpyridine)
- 896618-78-3(2-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo7.4.0.0^{2,6}trideca-1(9),4,10,12-tetraen-4-ylphenol)
- 1342431-92-8(Methyl 2-(azetidin-3-ylsulfanyl)acetate)
